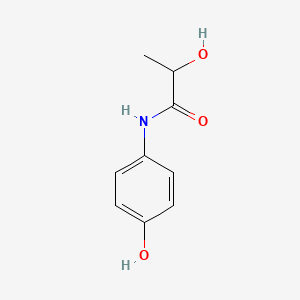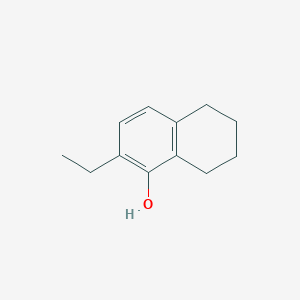
2-Hydroxy-N-(4-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be achieved through various methods. One common approach involves the reaction of 4-aminophenol with propionic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminophenol and propionic anhydride.
Solvent: An appropriate solvent such as methanol or ethanol.
Catalyst: A catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at a temperature range of 50-70°C.
Reaction Time: The reaction is allowed to proceed for several hours, usually 4-6 hours.
The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(4-hydroxyphenyl)propanamide has several scientific research applications, including:
Mecanismo De Acción
As an impurity of acetaminophen, it may exhibit similar interactions with enzymes involved in drug metabolism and detoxification . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be compared with other similar compounds, such as:
4-Aminophenol: A precursor in the synthesis of acetaminophen and related compounds.
Acetaminophen: A widely used analgesic and antipyretic drug.
4-Nitrophenol: An impurity in acetaminophen synthesis and a compound with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure and its role as an impurity in acetaminophen. Its presence in pharmaceutical formulations necessitates careful monitoring and control to ensure drug safety and efficacy .
Propiedades
Número CAS |
98996-33-9 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-hydroxy-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)9(13)10-7-2-4-8(12)5-3-7/h2-6,11-12H,1H3,(H,10,13) |
Clave InChI |
RUNMMFPTJXETSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)




![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)




![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
